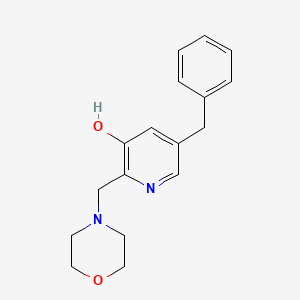
3-Pyridinol, 5-benzyl-2-(morpholinomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinol, 5-benzyl-2-(morpholinomethyl)- is a chemical compound with the molecular formula C17H20N2O2 and a molecular weight of 284.3529 g/mol It is a derivative of pyridinol, featuring a benzyl group at the 5-position and a morpholinomethyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol, 5-benzyl-2-(morpholinomethyl)- typically involves the following steps:
Formation of the Pyridinol Core: The pyridinol core can be synthesized through a series of reactions starting from pyridine derivatives. Common methods include the oxidation of pyridine to form pyridinol.
Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the pyridinol core in the presence of a Lewis acid catalyst.
Attachment of the Morpholinomethyl Group: The morpholinomethyl group can be introduced via a Mannich reaction, where morpholine, formaldehyde, and the pyridinol derivative react to form the desired product.
Industrial Production Methods
Industrial production methods for 3-Pyridinol, 5-benzyl-2-(morpholinomethyl)- may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinol, 5-benzyl-2-(morpholinomethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-Pyridinol, 5-benzyl-2-(morpholinomethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Pyridinol, 5-benzyl-2-(morpholinomethyl)- involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Interacting with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyridinols: These compounds share the pyridinol core but lack the benzyl and morpholinomethyl groups.
5-Pyrimidinols: These compounds have a similar structure but contain a pyrimidine ring instead of a pyridine ring.
Uniqueness
3-Pyridinol, 5-benzyl-2-(morpholinomethyl)- is unique due to the presence of both the benzyl and morpholinomethyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
52196-84-6 |
|---|---|
Formule moléculaire |
C17H20N2O2 |
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
5-benzyl-2-(morpholin-4-ylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C17H20N2O2/c20-17-11-15(10-14-4-2-1-3-5-14)12-18-16(17)13-19-6-8-21-9-7-19/h1-5,11-12,20H,6-10,13H2 |
Clé InChI |
TTWJMTDJYIBJDS-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2=C(C=C(C=N2)CC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



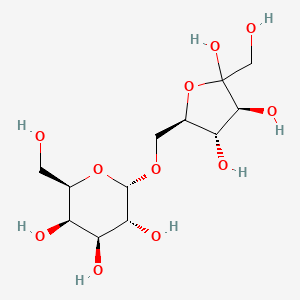
![4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14161724.png)
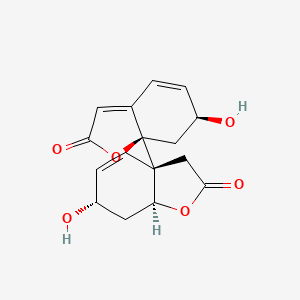
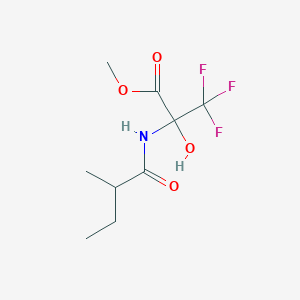
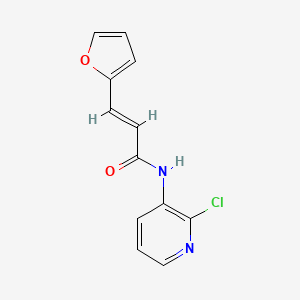
![{2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate--hydrogen bromide (1/1)](/img/structure/B14161740.png)

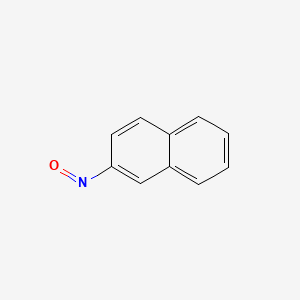
![(E)-1-(4-fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]but-2-en-1-one](/img/structure/B14161749.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14161754.png)
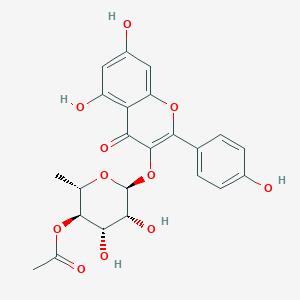
![1-(3,4-Dichlorophenyl)-3-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14161764.png)
![1-Allylsulfanyl-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14161768.png)
